(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a thiazolidinone ring, and a nitrophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of this intermediate with isatin under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or with a catalyst can be used.
Substitution: Reactions can be carried out in the presence of bases like or .
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure of the target compound.
Fluorine compounds: Exhibit different chemical properties due to the presence of fluorine atoms.
Uniqueness
The uniqueness of (3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H10N4O5S2 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-[4-hydroxy-3-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H10N4O5S2/c23-13-6-5-10(22(26)27)7-9(13)8-19-21-17(25)15(29-18(21)28)14-11-3-1-2-4-12(11)20-16(14)24/h1-8,23,25H/b19-8+ |
InChI Key |
BRLRIDKPILHFAM-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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